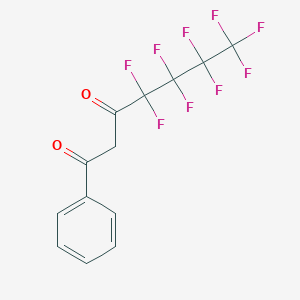

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione typically involves the introduction of fluorine atoms into the heptane backbone. One common method is the reaction of a phenylheptane derivative with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of fluorine atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorinating agents and catalysts is common in industrial settings to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

Oxidation: Fluorinated ketones and carboxylic acids.

Reduction: Fluorinated alcohols and hydrocarbons.

Substitution: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance.

Wirkmechanismus

The mechanism of action of 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to metabolic degradation. This makes it an attractive candidate for various applications, including drug development and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: A fluorinated alcohol with similar stability and chemical resistance.

4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid: A fluorinated carboxylic acid with applications in organic synthesis and material science.

4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: A fluorinated iodide used in various chemical reactions.

Uniqueness

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione stands out due to its phenyl group, which imparts additional chemical properties and potential applications. The combination of the phenyl group with the highly fluorinated heptane backbone makes this compound unique and valuable for specific scientific and industrial uses.

Biologische Aktivität

4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione (CAS Number: 168920-97-6) is a fluorinated organic compound characterized by its unique chemical structure that includes multiple fluorine atoms. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C13H7F9O2, with a molecular weight of 366.18 g/mol. The presence of fluorine atoms contributes to its chemical stability and resistance to metabolic degradation. The compound exhibits a boiling point of approximately 270.9°C and a density of 1.465 g/cm³ .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The fluorinated structure enhances its lipophilicity and alters its interaction with cellular membranes and proteins. This can lead to various effects such as:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Alteration of Membrane Properties : Its lipophilic nature can affect membrane fluidity and permeability.

- Potential Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit antimicrobial properties due to their interaction with microbial membranes.

Biological Studies

Research on the biological activity of this compound is limited but promising. Below are some notable findings:

Antimicrobial Activity

In preliminary studies assessing the antimicrobial properties of fluorinated compounds similar to this one:

- Tested Organisms : Various strains of bacteria and fungi.

- Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) assays.

- Results : Some derivatives showed significant inhibition zones against Gram-positive and Gram-negative bacteria.

Cytotoxicity Assays

Cytotoxicity studies have been conducted using cell lines such as:

- HeLa Cells : Evaluated for viability post-treatment with varying concentrations of the compound.

- Findings : Indicated a dose-dependent reduction in cell viability at higher concentrations; further studies are needed to elucidate the underlying mechanisms.

Data Table: Summary of Biological Activity Studies

| Study Type | Organism/Cell Line | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Disk diffusion | Significant inhibition observed |

| Cytotoxicity | HeLa cells | MTT assay | Dose-dependent viability reduction |

| Enzyme Inhibition | Various enzymes | Enzyme activity assays | Potential inhibition noted |

Case Studies

While specific case studies on this compound are scarce in literature due to its relatively recent synthesis and characterization:

- Fluorinated Drug Development : Research has indicated that fluorinated compounds can enhance the pharmacokinetic properties of drugs. This compound may serve as a scaffold for developing new pharmaceuticals with improved efficacy.

- Material Science Applications : Its chemical stability makes it suitable for applications in coatings and materials that require resistance to harsh conditions.

Future Directions

Further research is warranted to fully explore the biological activity of this compound. Key areas for future investigation include:

- Detailed mechanistic studies on enzyme interactions.

- Exploration of its potential as an antimicrobial agent.

- Development of derivatives for enhanced biological activity.

Eigenschaften

IUPAC Name |

4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F9O2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9(24)6-8(23)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWBHGPUNSBHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F9O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895962 |

Source

|

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168920-97-6 |

Source

|

| Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.